![molecular formula C21H22N4O2S2 B2445387 2,4-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946357-56-8](/img/structure/B2445387.png)
2,4-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
This compound is a chemical with the molecular formula C21H22N4O2S2 and a molecular weight of 426.55. It is a derivative of thiazole, a class of compounds that contain sulfur and nitrogen in a five-membered heterocyclic ring .
Synthesis Analysis
The synthesis of 2,4-disubstituted thiazole derivatives, which this compound is a part of, has been reported in the literature . The synthesis involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .Molecular Structure Analysis
Thiazoles, including this compound, have three possible orientations of the thiazole ring towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Anticancer Activity
The compound exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly breast cancer cells . Further studies are needed to understand its mechanism of action and optimize its efficacy.
Antimicrobial Properties
“2,4-dimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide” has demonstrated antimicrobial activity against various pathogens. It could be explored as a novel antimicrobial agent for combating infections .
Analgesic and Anti-Inflammatory Effects
Preliminary research suggests that this compound may possess analgesic (pain-relieving) and anti-inflammatory properties. Investigating its impact on pain pathways and inflammatory responses could lead to therapeutic applications .
Antioxidant Potential
The compound’s structure indicates potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Further studies are warranted to validate its antioxidant capacity .
Antiviral Activity
Researchers have evaluated the compound’s antiviral effects. It could be a candidate for developing new antiviral drugs, especially against specific viral strains .
Enzyme Inhibitors
The compound interacts with enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions may have therapeutic implications, such as enzyme inhibition for disease management .
Additionally, in silico pharmacokinetic and molecular modeling studies have been conducted to understand its behavior in biological systems . Overall, this compound holds promise for drug design and development, especially in the treatment of multifunctional diseases. Researchers should continue exploring its potential and optimizing its properties for clinical applications. 🌟
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 2,4-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
It is known that the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold can make specific interactions with different target receptors due to its ability of hydrogen bond accepting and donating characteristics . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given the diverse pharmacological activities of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , it is likely that this compound affects multiple pathways. The downstream effects would depend on the specific targets and pathways involved.
Result of Action
Given the diverse pharmacological activities of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , it is likely that this compound has multiple effects at the molecular and cellular level.
properties
IUPAC Name |
2,4-dimethyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-14-8-9-19(16(3)12-14)29(26,27)22-11-10-17-13-28-21-23-20(24-25(17)21)18-7-5-4-6-15(18)2/h4-9,12-13,22H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDYJGGTFDLMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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